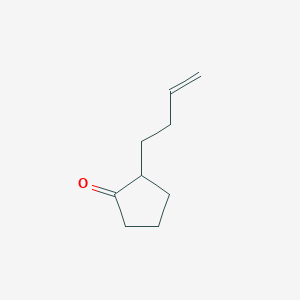

Cyclopentanone, 2-(3-butenyl)-

Descripción general

Descripción

“Cyclopentanone, 2-(3-butenyl)-” is a clear colorless liquid . It is a cyclic ketone, with a five-membered ring structure . It is also known as 2-(3-METHYL-2-BUTENYL)CYCLOPENTANONE .

Synthesis Analysis

Cyclopentanone can be synthesized by several methods, depending on the starting materials and conditions. A common method is through the oxidation of cyclopentanol, a process typically performed using Jones reagent (a mixture of chromium trioxide and sulfuric acid in acetone) . Another method involves the use of InBr3-EtAlCl2 (15-30 mol%) as a dual Lewis acid system to promote the formal [3 + 2]-cycloaddition of enantioenriched donor-acceptor cyclopropanes with ketenes .Molecular Structure Analysis

The molecular structure of “Cyclopentanone, 2-(3-butenyl)-” contains a total of 24 bonds; 10 non-H bonds, 2 multiple bonds, 3 rotatable bonds, 2 double bonds, 1 five-membered ring, and 1 aliphatic ketone .Chemical Reactions Analysis

“Cyclopentanone, 2-(3-butenyl)-” may react with many acids and bases liberating heat and flammable gases (e.g., H2). The heat may be sufficient to start a fire in the unreacted portion of the ketone. It may also react with reducing agents such as hydrides, alkali metals, and nitrides to produce flammable gas (H2) and heat .Physical And Chemical Properties Analysis

“Cyclopentanone, 2-(3-butenyl)-” is a stable compound but can form explosive peroxides when exposed to air for a prolonged period. The substance is flammable, with a flash point of 29 degrees Celsius. It also has a boiling point of 130.7 degrees Celsius and a melting point of -51 degrees Celsius .Safety and Hazards

Direcciones Futuras

The catalytic transformation of biomass-based furan compounds (furfural and HMF) for the synthesis of organic chemicals is one of the important ways to utilize renewable biomass resources. Among the numerous high-value products, cyclopentanone derivatives are a kind of valuable compound obtained by the hydrogenation rearrangement of furfural and HMF in the aqueous phase of metal–hydrogen catalysis .

Propiedades

IUPAC Name |

2-but-3-enylcyclopentan-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14O/c1-2-3-5-8-6-4-7-9(8)10/h2,8H,1,3-7H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVBYUSXRCFFMLF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCCC1CCCC1=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80434041 | |

| Record name | Cyclopentanone, 2-(3-butenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80434041 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Cyclopentanone, 2-(3-butenyl)- | |

CAS RN |

22627-57-2 | |

| Record name | Cyclopentanone, 2-(3-butenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80434041 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

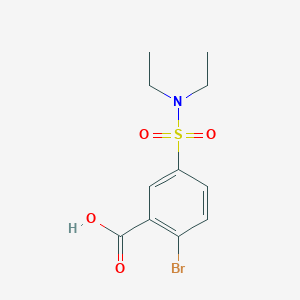

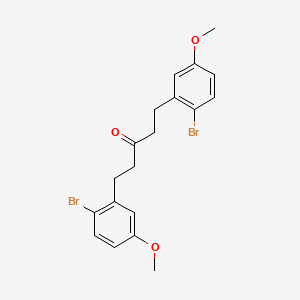

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Benzene, [(3-butynyloxy)methyl]-](/img/structure/B3049857.png)

![Naphtho[1',2',3':4,5]quino[2,1-b]quinazoline-5,10-dione](/img/structure/B3049859.png)

![Ethyl 7-chloro-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B3049865.png)